四丙氧基钛

描述

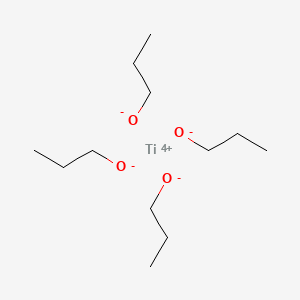

Titanium tetrapropoxide, also commonly referred to as titanium isopropoxide or TTIP, is a chemical compound with the formula Ti {OCH (CH3)2}4 . This alkoxide of titanium (IV) is used in organic synthesis and materials science . It is a diamagnetic tetrahedral molecule .

Synthesis Analysis

Titanium tetrapropoxide is prepared by treating titanium tetrachloride with isopropanol . The reaction is as follows :

In a study, TTIP molecules were deposited on a copper substrate at various temperatures and studied using different techniques . At room temperature, an agglomeration of TTIP molecular fragments was observed, indicating a partial decomposition process .

Molecular Structure Analysis

The molecular formula of Titanium tetrapropoxide is C12H28O4Ti . It is a diamagnetic tetrahedral molecule .

Chemical Reactions Analysis

Titanium tetrapropoxide reacts with water to deposit titanium dioxide . The reaction is as follows :

This reaction is employed in the sol-gel synthesis of TiO2-based materials in the form of powders or thin films .

Physical And Chemical Properties Analysis

Titanium tetrapropoxide is a colorless to light-yellow liquid . It has a density of 0.96 g/cm^3 . Its melting point is approximately 17 °C, and it boils at 232 °C . It reacts with water to form TiO2 and is soluble in ethanol, ether, benzene, and chloroform .

科学研究应用

Comprehensive Analysis of Titanium Tetrapropoxide Applications

Titanium tetrapropoxide (TTIP) is a versatile chemical precursor used in various scientific research applications due to its ability to form titanium dioxide (TiO2) upon hydrolysis. Below is a detailed analysis of six unique applications of TTIP, each with its own dedicated section.

Photocatalysis

Application: TTIP is utilized to synthesize TiO2 nanostructures that exhibit high photocatalytic activities. These nanostructures are potent oxidizing agents and are used for the photodegradation of organic molecules and water splitting for hydrogen generation .

Research Significance: The ability to degrade harmful organic compounds and produce hydrogen fuel positions TTIP as a key material in environmental remediation and sustainable energy production.

Water Purification and Disinfection

Application: TTIP-derived TiO2 is employed in water purification systems to remove contaminants and pathogens. Its photocatalytic properties enable the disinfection of wastewater, making it safer for discharge or reuse .

Research Significance: This application is crucial for addressing water scarcity and health issues related to contaminated water supplies.

Self-Cleaning Coatings

Application: TTIP is used to create self-cleaning coatings for buildings in urban areas. These coatings can break down pollutants and organic matter when exposed to light, reducing maintenance costs and improving air quality .

Research Significance: The development of self-cleaning materials contributes to the reduction of urban pollution and promotes cleaner living environments.

Emerging Solar Cell Technology

Application: TTIP is a precursor for low-temperature sol-gel synthesized TiO2, which is critical for flexible emerging solar cells, such as dye-sensitized and perovskite solar cells .

Research Significance: The ability to synthesize TiO2 at low temperatures is essential for the production of flexible solar cells, which have the potential for roll-to-roll printing and mass production.

Electron Transport Layer in Solar Cells

Application: The synthesized TiO2 from TTIP serves as an electron transport layer in solar cells, enhancing the electron conduction mechanism and improving solar cell efficiency .

Research Significance: Enhancing the performance of solar cells is fundamental to the advancement of solar energy as a viable alternative to fossil fuels.

Atomic Layer Deposition (ALD)

Application: TTIP is used in the atomic layer deposition process to selectively deposit TiO2 on oxidized surfaces, which is important for fabricating various electronic and optical devices .

作用机制

Target of Action

Titanium tetrapropoxide (TTIP) is primarily used in the synthesis of titanium dioxide (TiO2), a compound with significant applications in various fields . The primary target of TTIP is the formation of TiO2, which is used as an electron transport layer in emerging solar cells .

Mode of Action

TTIP interacts with its targets through a process known as the sol-gel method . In this process, TTIP is used as a precursor to synthesize crystallized TiO2 layers at low temperatures . The resulting TiO2 films demonstrate a high porosity microstructure, allowing a large number of photons to penetrate, thereby enhancing the charge carrier conduction mechanism .

Biochemical Pathways

The biochemical pathways influenced by TTIP involve the transformation of TTIP into Ti-containing clusters . This transformation involves the decomposition of TTIP and the formation of intermediate titanium species . The process is influenced by factors such as temperature and the presence of gaseous O2 molecules .

Pharmacokinetics

This reaction is employed in the sol-gel synthesis of TiO2-based materials . The solubility of TTIP in various solvents such as ethanol, ether, benzene, and chloroform influences its bioavailability .

Result of Action

The result of TTIP’s action is the formation of TiO2, which has significant applications in various fields. For instance, TiO2 has been used as an electron transport layer in solar cells . Moreover, TiO2 nanoparticles have shown potential in various biological applications such as antimicrobials, drug delivery, photodynamic therapy, biosensors, and tissue engineering .

Action Environment

The action of TTIP is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the transformation of TTIP into Ti-containing clusters is influenced by temperature and the presence of gaseous O2 molecules . Additionally, the synthesis of crystallized TiO2 at low-temperature conditions has resulted in an enhancement of the electron conduction mechanism, particularly for flexible emerging solar cell applications .

安全和危害

Titanium tetrapropoxide is a flammable liquid and vapor . It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

未来方向

Titanium tetrapropoxide is predominantly used in the chemical vapor deposition (CVD) and atomic layer deposition (ALD) methods to synthesize titanium dioxide thin films . Its future directions could involve further exploration of its low-temperature synthesis for flexible emerging solar cell applications .

属性

IUPAC Name |

propan-1-olate;titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H7O.Ti/c4*1-2-3-4;/h4*2-3H2,1H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJYVRJHDIPMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[O-].CCC[O-].CCC[O-].CCC[O-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O4Ti | |

| Record name | TETRAPROPYL ORTHOTITANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4616 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044651 | |

| Record name | Titanium(4+) tetrapropan-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrapropyl orthotitanate appears as a clear yellow liquid with a mild fruity odor. Slightly denser than water and dissolves in water. May irritate skin, eyes, and mucous membranes. | |

| Record name | TETRAPROPYL ORTHOTITANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4616 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Titanium tetrapropoxide | |

CAS RN |

3087-37-4 | |

| Record name | TETRAPROPYL ORTHOTITANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4616 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Titanium tetrapropanolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003087374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, titanium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium(4+) tetrapropan-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Titanium tetrapropanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TITANIUM TETRAPROPOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3FYW24GEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is titanium tetrapropoxide used in the synthesis of titanium dioxide (TiO₂), and how does the choice of alkoxide influence the final product?

A1: Titanium tetrapropoxide serves as a precursor for synthesizing TiO₂ through hydrolysis and calcination processes []. The chemical nature of the alkoxide used significantly impacts the morphology and specific surface area of the resulting TiO₂ powders []. For instance, using titanium tetrapropoxide, compared to other alkoxides like titanium tetrabutoxide or titanium tetratertbutoxide, leads to a higher percentage of fine particles (less than 0.5 microns) in the final TiO₂ powder [].

Q2: What is unique about the TiO₂ produced using plasma with titanium tetrapropoxide as a precursor?

A2: Plasma synthesis, utilizing water plasma and titanium tetrapropoxide, enables the creation of organometallic titanium oxide particles with distinct properties [, ]. These particles exhibit photosensitivity and possess a unique chemical structure where titanium is primarily present in the O₂-Ti-O₂ state []. This synthesis method facilitates the formation of organometallic compounds through a dehydrogenation process, resulting in TiO₂ nanoparticles with potential applications in various fields [, ].

Q3: How does the incorporation of titanium tetrapropoxide-derived TiO₂ enhance the properties of polyethylene (PE) films?

A3: Plasma treatment allows the attachment of TiO₂ particles, derived from titanium tetrapropoxide, onto PE films, creating composite materials with enhanced properties []. These TiOx-PE composites demonstrate a significant ability to remove Cr(VI) from aqueous solutions, highlighting their potential in environmental remediation applications []. The morphology of the TiO₂ particles, observed to change with varying pH levels of the Cr solutions, suggests a dynamic interaction between the composite material and the surrounding environment [].

Q4: Can titanium tetrapropoxide be used to modify the properties of polymers beyond polyethylene?

A4: Yes, titanium tetrapropoxide serves as an effective initiator for ring-opening polymerization of ε-caprolactone, a process crucial for producing polycaprolactone, a biodegradable polyester with applications in drug delivery and tissue engineering [, ]. By using a specially designed titanium initiator with an unsaturated group, derived from titanium tetrapropoxide and 2-allyloxyethanol, functional polycaprolactone with tailored properties can be synthesized [].

Q5: How does the concentration of titanium tetrapropoxide as an initiator affect the polymerization of ε-caprolactone?

A5: The concentration of titanium tetrapropoxide directly influences the rheological behavior of the ε-caprolactone polymerization process []. This includes impacting the conversion rate, molecular weight variations, and the viscoelastic properties of the resulting polycaprolactone melt []. Understanding these relationships allows for predicting and controlling the properties of the final polymer product through adjustments in the reaction conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

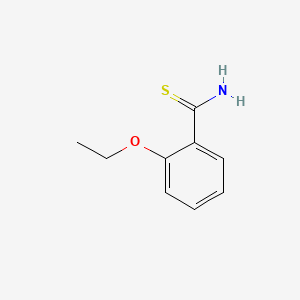

![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)